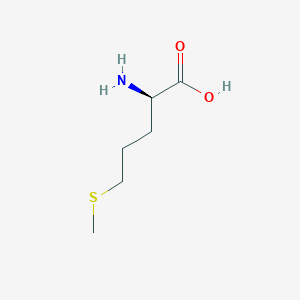
D-homomethionine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-homomethionine: is a derivative of methionine, an essential amino acid It is characterized by the presence of a sulfur atom and an extended carbon chain
準備方法
Synthetic Routes and Reaction Conditions: D-homomethionine can be synthesized through a series of chemical reactions involving the elongation of the carbon chain of methionine. One common method involves the use of methylthioalkylmalate synthase, which catalyzes the condensation of a methylthio-2-oxoalkanoic acid with acetyl-CoA . This process requires a divalent metal ion and an adenine nucleotide for catalytic activity.
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the enzymes required for the synthesis of this compound, ensuring a high yield of the compound.
化学反応の分析
Types of Reactions: D-homomethionine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The amino group in this compound can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various derivatives with modified functional groups.
科学的研究の応用
D-homomethionine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: this compound is studied for its role in metabolic pathways and its effects on cellular processes.
Industry: It is used in the production of specialty chemicals and as a feed additive in animal nutrition.
作用機序
D-homomethionine exerts its effects through various biochemical pathways. It acts as a precursor for the synthesis of important biomolecules such as succinyl-CoA, homocysteine, cysteine, creatine, and carnitine . It also plays a role in regulating metabolic processes, oxidative stress, and immune responses. The compound interacts with specific enzymes and receptors, modulating their activity and influencing cellular functions.
類似化合物との比較
L-homomethionine: The enantiomer of D-homomethionine, with similar chemical properties but different biological activities.
Methionine: The parent compound, essential for protein synthesis and various metabolic processes.
S-adenosylmethionine: A derivative of methionine involved in methylation reactions and the synthesis of polyamines.
Uniqueness of this compound: this compound is unique due to its specific stereochemistry, which influences its interactions with enzymes and receptors. This stereochemistry can result in distinct biological activities compared to its enantiomer and other related compounds.
特性
分子式 |
C6H13NO2S |
|---|---|
分子量 |
163.24 g/mol |
IUPAC名 |
(2R)-2-amino-5-methylsulfanylpentanoic acid |
InChI |
InChI=1S/C6H13NO2S/c1-10-4-2-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1 |
InChIキー |
SFSJZXMDTNDWIX-RXMQYKEDSA-N |
異性体SMILES |
CSCCC[C@H](C(=O)O)N |
正規SMILES |
CSCCCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2,3-dimethylphenoxy)-N'-[(3E)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12448127.png)

![N-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12448144.png)
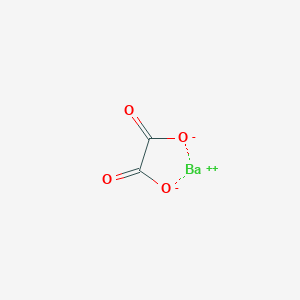
![2-Oxo-2-[4-(1-piperidyl)phenyl]acetaldehyde](/img/structure/B12448154.png)
![3-Chloro-6-methoxybenzo[b]thiophene](/img/structure/B12448157.png)
![[11-(3-bromophenyl)-1-hydroxy-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](3,4-dichlorophenyl)methanone](/img/structure/B12448166.png)
![5-chloro-2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenol](/img/structure/B12448170.png)
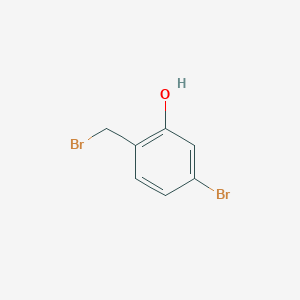
![N-{1-oxo-1-[2-(pyridin-3-ylcarbonyl)hydrazinyl]butan-2-yl}-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B12448198.png)
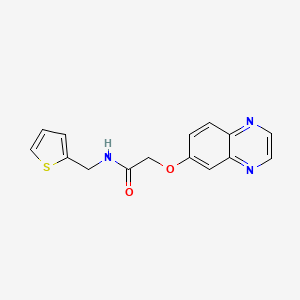
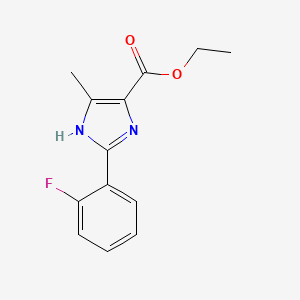
![1'H-spiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'-one](/img/structure/B12448213.png)
